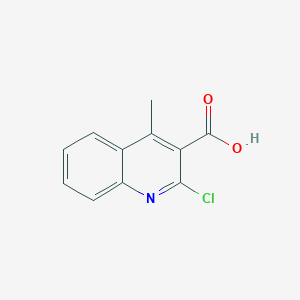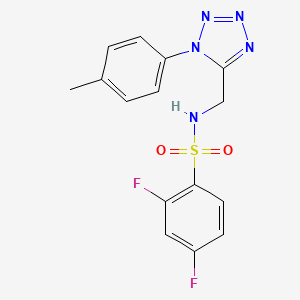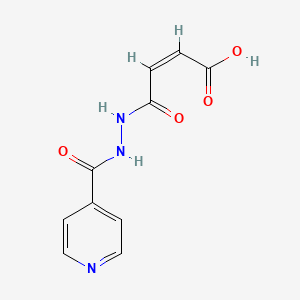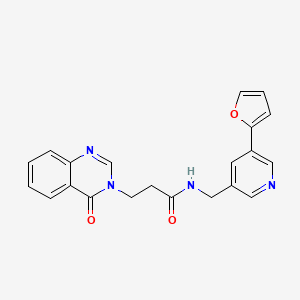
2-Chloro-4-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methylquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 773100-20-2 . It has a molecular weight of 221.64 . The IUPAC name for this compound is 2-chloro-4-methyl-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-methylquinoline-3-carboxylic acid is 1S/C11H8ClNO2/c1-6-7-4-2-3-5-8 (7)13-10 (12)9 (6)11 (14)15/h2-5H,1H3, (H,14,15) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-methylquinoline-3-carboxylic acid is a powder at room temperature .科学的研究の応用
NMDA Receptor Antagonism
2-Carboxytetrahydroquinoline derivatives, closely related to 2-Chloro-4-methylquinoline-3-carboxylic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These derivatives are derived from kynurenic acid and show varying potency influenced by their conformational effects. Introduction of specific substituents restores or enhances their antagonist activity, underlining their potential in binding studies related to the NMDA receptor (Carling et al., 1992).
Mass Spectrometric Studies
Substituted isoquinolines, which bear structural similarity to 2-Chloro-4-methylquinoline-3-carboxylic acid, have been studied for their unusual gas-phase reactions in mass spectrometers after electrospray ionization and collision-induced dissociation. These studies reveal the formation of carboxylic acids from bisubstituted isoquinolines, offering insights into the behavior of these compounds under mass spectrometric conditions and their potential applications in prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Novel Synthesis Methods
Research into the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids presents novel procedures that include the synthesis of 3-amino intermediates and subsequent halogen replacement. These methods provide good yields and open new pathways for the synthesis of compounds related to 2-Chloro-4-methylquinoline-3-carboxylic acid (Raveglia et al., 1997).
Photodegradation Studies
The study of photodegradation of quinolinecarboxylic herbicides in aqueous solutions, including 7-chloro-3-methylquinoline-8-carboxylic acid (QMe), provides insights into the environmental behavior and stability of these compounds under different irradiation conditions. This research is crucial for understanding the environmental impact and degradation pathways of quinolinecarboxylic acid derivatives (Pinna & Pusino, 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline compounds generally participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids due to their weak tertiary base nature .
Biochemical Pathways
For instance, they can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antimalarial, and anticancer effects .
特性
IUPAC Name |
2-chloro-4-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11(14)15/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVUMNXHIVGNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773100-20-2 |
Source


|
| Record name | 2-chloro-4-methylquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2992671.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)
![3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2992673.png)
![2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide](/img/structure/B2992674.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)
![benzyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992676.png)
![5-[(4-Benzylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2992677.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2992682.png)


![N-((6-bromobenzo[d][1,3]dioxol-5-yl)carbamothioyl)benzamide](/img/structure/B2992687.png)
